4-(2-Methoxyethyl)morpholine
Overview
Description
The compound "4-(2-Methoxyethyl)morpholine" is not directly mentioned in the provided papers, but related compounds with morpholine moieties are extensively studied. Morpholine derivatives are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the preparation of a morpholine derivative is described through a multi-step process involving intermediate compounds, as seen in the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole . Another study reports the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II), showcasing the versatility of morpholine in forming complexes with metals . Additionally, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride is achieved through cyclization, reduction, and acidification, highlighting a divergent synthetic method .
Molecular Structure Analysis
The molecular structures of morpholine derivatives are often determined using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole exhibits intermolecular interactions that contribute to the formation of a supramolecular network . The crystal structures of palladium complexes with morpholine derivatives reveal square planar geometry around palladium and specific bond lengths that provide insights into the coordination behavior of these compounds .
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions, which are essential for their functionalization and application. The reaction of morpholine with substituted 2-trifluoromethylchromones to form 2-morpholino-2-trifluoromethylchroman-4-ones is an example of the reactivity of morpholine derivatives . The Buchwald–Hartwig amination is another reaction that is utilized to synthesize new series of morpholine-containing quinolines, demonstrating the utility of morpholine in constructing complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. The dihedral angles between different rings in the molecules, as well as the conformation of the morpholine ring, can influence the compound's physical properties, such as solubility and crystallinity . The photophysical properties of morpholine-containing quinolines, including intraligand and charge-transfer type transitions, are indicative of their potential applications in optoelectronic devices . The biological properties, such as the molluscicidal effect of a morpholine-containing salicylic acid derivative, also highlight the diverse functionality of these compounds .
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- A derivative of morpholine, specifically 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was synthesized and its crystal structure analyzed. This compound demonstrated good molluscicidal effects (Duan et al., 2014).
- The synthesis of 2‐aryl‐4‐(3‐arylpropyl)morpholines was described, with a focus on their structure and acute toxicity in mice. These compounds were also evaluated for their effects on the central nervous system (Avramova et al., 1998).
Pharmacological Effects :
- GYY4137, a compound containing a morpholine moiety, was investigated for its protective effects on testicular injury in varicocele-induced rats. The study demonstrated the compound's potential in alleviating oxidative stress, apoptosis, and inflammation in this context (Jin-zhuo Ning et al., 2017).
Antimicrobial and Antibiotic Modulation :
- 4-(Phenylsulfonyl) morpholine was studied for its antimicrobial activity against various microorganisms, including standard and multi-resistant strains of bacteria and fungi. The study provided insights into the compound's role in modulating antibiotic activity (Oliveira et al., 2015).
Material Science and Photodynamic Therapy :
- Phthalocyanine derivatives with 2-(morpholin-4-yl)ethoxy groups were synthesized and their potential as agents for photodynamic therapy was investigated. These compounds showed promising biological activity against cancer cell lines (Kucińska et al., 2015).
Novel Therapeutic Applications :
- Morpholin-3-one derivatives were studied for their effects on lung cancer cells, particularly in inducing apoptosis and affecting levels of regulatory proteins like P53 and Fas. These derivatives showed potential as anti-cancer agents (He et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-(2-methoxyethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEQOSKUYPMJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065003 | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-(2-Methoxyethyl)morpholine | |
CAS RN |
10220-23-2 | |
Record name | 4-(2-Methoxyethyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10220-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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